molecular formula C31H38ClN3O5S B15173933 Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-

Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-

Cat. No.: B15173933
M. Wt: 600.2 g/mol
InChI Key: SETGOPAHFDXQLD-UHFFFAOYSA-N
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Description

The compound Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- (hereafter referred to as "Compound A") is a structurally complex butanoic acid derivative. Key features include:

  • Core structure: A four-carbon butanoic acid backbone with a methyl ester at the terminal carboxyl group.
  • Substituents: At the 2-position: A methylamino group linked to a biphenyl system. The biphenyl is substituted with a sulfonamide group (4-chloro-2,5-dimethylphenylsulfonyl) and methyl groups at positions 3 and 5. At the 4-position: A dimethylamino group.
  • Stereochemistry: The (2S) configuration, which may influence biological activity or pharmacokinetics.
  • Molecular weight: Estimated to exceed 600 g/mol due to its extended aromatic and functionalized substituents.

Its synthesis likely involves multi-step reactions, including Suzuki coupling for biphenyl formation and sulfonylation for the sulfonamide moiety .

Properties

Molecular Formula

C31H38ClN3O5S

Molecular Weight

600.2 g/mol

IUPAC Name

methyl 2-[[2-[4-[3-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]-2,6-dimethylphenyl]-2-oxoethyl]amino]-4-(dimethylamino)butanoate

InChI

InChI=1S/C31H38ClN3O5S/c1-19-16-29(20(2)15-26(19)32)41(38,39)34-25-10-8-9-23(17-25)24-13-21(3)30(22(4)14-24)28(36)18-33-27(31(37)40-7)11-12-35(5)6/h8-10,13-17,27,33-34H,11-12,18H2,1-7H3

InChI Key

SETGOPAHFDXQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CNC(CCN(C)C)C(=O)OC)C)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights structural differences between Compound A and analogous butanoic acid derivatives:

Compound Name (CAS) Core Structure Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
Compound A Butanoic acid methyl ester 2: Biphenyl-sulfonamide-methylamino; 4: Dimethylamino Ester, sulfonamide, tertiary amine C₃₃H₃₉ClN₃O₅S* ~650 (estimated)
Butanoic acid, 2-(2,4-dimethylphenoxy)-3-methyl-, ethyl ester (63403-18-9) Butanoic acid ethyl ester 2: 2,4-Dimethylphenoxy; 3: Methyl Ester, ether C₁₅H₂₂O₃ 250.34
Butanoic acid, 2-(4-hydroxyphenoxy)-2-methyl-, methyl ester, (2R) (653563-78-1) Butanoic acid methyl ester 2: 4-Hydroxyphenoxy; 2: Methyl (R-configuration) Ester, ether, phenol C₁₂H₁₆O₄ 224.25
Butanoic acid, 4-[[(2-hydroxy-5-methylphenyl)phenylmethylene]amino]- (62665-76-3) Butanoic acid 4: Schiff base (imine) with 2-hydroxy-5-methylphenylphenyl group Carboxylic acid, imine C₁₈H₁₉NO₃ 297.35
Butanoic acid, 2-[[(Boc)amino]-4-[[(Cbz)amino]-, (2S)- (synthetic analog) Butanoic acid 2: Boc-protected amino; 4: Cbz-protected amino (S-configuration) Carboxylic acid, carbamate C₁₈H₂₅N₂O₆* ~365 (estimated)

Note:

  • Compound A’s biphenyl-sulfonamide group distinguishes it from simpler ether or ester derivatives (e.g., CAS 63403-18-9).
  • The (2S) configuration contrasts with the (2R) stereoisomer in CAS 653563-78-1, which may result in divergent biological interactions .
  • Schiff base derivatives (e.g., CAS 62665-76-3) feature reactive imine groups, unlike the stable sulfonamide in Compound A .

Physicochemical and Pharmacokinetic Properties

Property Compound A CAS 63403-18-9 CAS 653563-78-1
Solubility Low (lipophilic groups) Moderate (ether/ester) Low (phenolic OH)
logP (estimated) ~5.8 (highly lipophilic) ~3.2 ~2.5
Hydrogen Bond Acceptors 8 (ester, sulfonamide, amines) 3 (ester, ether) 4 (ester, ether, phenol)

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